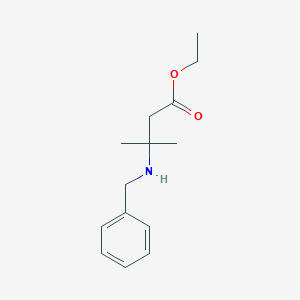

Ethyl 3-(benzylamino)-3-methylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(benzylamino)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-4-17-13(16)10-14(2,3)15-11-12-8-6-5-7-9-12/h5-9,15H,4,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVCXYHRYDQWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302340 | |

| Record name | ethyl 3-(benzylamino)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17945-54-9 | |

| Record name | 17945-54-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-(benzylamino)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Ethyl 3 Benzylamino 3 Methylbutanoate

Nucleophilic Characteristics and Addition Reactions

The benzylamino group in Ethyl 3-(benzylamino)-3-methylbutanoate confers nucleophilic properties to the molecule, primarily due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows the compound to participate in various addition reactions.

One key reaction is the nucleophilic addition of the amine to carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases) openstax.orglibretexts.org. This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. The formation of the C=N double bond in the imine is a reversible process openstax.orglibretexts.org.

The general mechanism for imine formation involves:

Nucleophilic attack of the amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine product openstax.orglibretexts.orglibretexts.org.

| Reactant | Conditions | Product Type |

|---|---|---|

| Aldehyde (R-CHO) | Acid Catalyst (e.g., H+) | Imine |

| Ketone (R-CO-R') | Acid Catalyst (e.g., H+) | Imine |

Substitution Reactions and Derivative Formation

The benzylamino group can also undergo nucleophilic substitution reactions, allowing for the formation of various derivatives. The nitrogen atom can act as a nucleophile, displacing leaving groups in other molecules.

N-Alkylation and N-Acylation: The secondary amine can be further alkylated or acylated. N-alkylation involves the reaction with alkyl halides, where the nitrogen atom displaces the halide ion. N-acylation can be achieved by reacting the compound with acyl chlorides or acid anhydrides to form the corresponding N-acyl derivative researchgate.net. These reactions provide pathways to synthesize more complex molecules with modified properties.

| Reagent | Reaction Type | Product Class |

|---|---|---|

| Alkyl Halide (R-X) | N-Alkylation | Tertiary Amine |

| Acyl Chloride (R-COCl) | N-Acylation | Amide |

| Acid Anhydride ((RCO)2O) | N-Acylation | Amide |

Hydrolytic Transformations of the Ester Functionality

The ester group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base libretexts.orglibretexts.orglumenlearning.com.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis to form 3-(benzylamino)-3-methylbutanoic acid and ethanol. This reaction is the reverse of Fischer esterification and is an equilibrium process libretexts.orglibretexts.orglumenlearning.com.

Base-Catalyzed Hydrolysis (Saponification): When treated with a base, such as sodium hydroxide, the ester undergoes saponification. This reaction is effectively irreversible and produces the salt of the carboxylic acid (sodium 3-(benzylamino)-3-methylbutanoate) and ethanol libretexts.orglumenlearning.com. The free carboxylic acid can be obtained by subsequent acidification. The rate of base-catalyzed hydrolysis of amino esters can be influenced by the coordination of the amino group rsc.org.

| Conditions | Carboxylic Acid Derivative | Alcohol |

|---|---|---|

| Acidic (e.g., H3O+) | 3-(benzylamino)-3-methylbutanoic acid | Ethanol |

| Basic (e.g., NaOH, then H3O+) | 3-(benzylamino)-3-methylbutanoic acid | Ethanol |

Oxidation and Reduction Pathways

Both the secondary amine and the ester functional groups can undergo oxidation and reduction, respectively, leading to a variety of transformation products.

Oxidation: The secondary amine moiety can be oxidized by strong oxidizing agents. For instance, oxidation of secondary amines with potassium permanganate (KMnO4) can lead to the formation of various products, including tetra-alkyl hydrazines or, under certain conditions, cleavage to aldehydes or ketones quora.cominfinitylearn.comquora.comdoubtnut.com. The specific outcome depends on the reaction conditions and the structure of the amine quora.comacs.org.

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are required for this transformation, as milder reagents like sodium borohydride are generally not effective for reducing esters masterorganicchemistry.comcommonorganicchemistry.comucalgary.ca. The reduction of the ester functionality in this compound would yield 3-(benzylamino)-3-methylbutan-1-ol and ethanol ucalgary.cajove.comjove.com.

| Reaction Type | Reagent | Major Product(s) |

|---|---|---|

| Oxidation of Amine | Potassium Permanganate (KMnO4) | Tetraethyl hydrazine analog or cleavage products |

| Reduction of Ester | Lithium Aluminum Hydride (LiAlH4) | 3-(benzylamino)-3-methylbutan-1-ol and Ethanol |

Rearrangement Reactions and Sigmatropic Shifts

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond within a pi system wikipedia.org. A well-known example is the jove.comjove.com-sigmatropic rearrangement, which includes the Cope and Claisen rearrangements wikipedia.orgimperial.ac.uk.

The Overman rearrangement is a specific type of jove.comjove.com-sigmatropic rearrangement that converts allylic alcohols into allylic amines via an intermediate trichloroacetimidate nrochemistry.comwikipedia.orgorganic-chemistry.org. This reaction is highly valuable for the synthesis of complex nitrogen-containing molecules organic-chemistry.org. A key requirement for the Overman rearrangement is the presence of an allylic alcohol functionality. This compound is a saturated β-amino ester and lacks the necessary allylic system. Therefore, it does not undergo a classical Overman rearrangement. While thermal Overman rearrangements have been developed for the synthesis of α-alkylidene-β-amino esters from allylic precursors, these are not directly applicable to the saturated structure of this compound nih.govacs.org.

Sigmatropic rearrangements, such as the Cope and Claisen rearrangements, proceed through a concerted mechanism involving a cyclic transition state nih.gov. The stereochemical outcome of these reactions is often predictable based on the geometry of the transition state nih.gov. For a jove.comjove.com-sigmatropic rearrangement to occur, the molecule must contain a 1,5-diene (for the Cope rearrangement) or an allyl vinyl ether (for the Claisen rearrangement) moiety libretexts.org. As this compound does not possess such a structural motif, it is not expected to undergo these types of sigmatropic rearrangements under typical conditions. Other types of rearrangements, such as dearomative jove.comjove.com sigmatropic rearrangements, have been observed in amino acid ester-derived ammonium (B1175870) salts, but these require specific structural features not present in the subject compound rsc.org.

Intramolecular Cyclization and Heterocyclic Ring Construction

While specific studies on the intramolecular cyclization of this compound are not extensively documented in the scientific literature, its structural features suggest a propensity for such reactions, leading to the formation of valuable heterocyclic scaffolds. The presence of a nucleophilic secondary amine and an electrophilic ester group within the same molecule, separated by a flexible carbon chain, sets the stage for intramolecular transformations.

One plausible pathway involves an intramolecular amidation reaction. Under thermal or catalytic conditions, the benzylamino group could attack the carbonyl carbon of the ester. This process would, however, require the formation of a thermodynamically strained four-membered ring (an azetidinone, or β-lactam), which is generally challenging. The presence of the gem-dimethyl group on the carbon adjacent to the nitrogen may introduce significant steric hindrance, potentially impeding the necessary bond angles for such a cyclization.

A more viable and widely utilized strategy for constructing heterocyclic rings from β-amino esters involves the Pictet-Spengler reaction. This reaction facilitates the synthesis of tetrahydroisoquinolines from β-arylethylamines and a carbonyl compound. In the case of this compound, the benzyl (B1604629) group itself can act as the aryl component. The reaction is initiated by the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion. Subsequently, an intramolecular electrophilic attack by the electron-rich phenyl ring onto the iminium carbon leads to cyclization, followed by rearomatization to yield the tetrahydroisoquinoline core. The gem-dimethyl group would be situated at a key position on the newly formed heterocyclic ring.

Hypothetical Pictet-Spengler Reaction of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Ring System |

| This compound | Formaldehyde | Trifluoroacetic Acid (TFA) | Ethyl 2,2-dimethyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylate | Tetrahydroisoquinoline |

| This compound | Acetaldehyde | Hydrochloric Acid (HCl) | Ethyl 1,2,2-trimethyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylate | Tetrahydroisoquinoline |

This table presents hypothetical reaction outcomes based on established principles of the Pictet-Spengler reaction.

The diastereoselectivity of the Pictet-Spengler reaction can often be controlled by the reaction conditions and the nature of the substituents. The presence of the ester and gem-dimethyl groups on the starting material would likely influence the stereochemical outcome of the cyclization.

Cascade and Multi-Component Reaction Sequences

Cascade and multi-component reactions represent highly efficient synthetic strategies for the rapid assembly of complex molecules from simple precursors in a single operation. This compound is a promising candidate for such transformations due to its bifunctional nature.

A potential cascade reaction could be initiated by an aza-Michael addition. The secondary amine of this compound can act as a nucleophile, adding to an α,β-unsaturated carbonyl compound. The resulting intermediate would possess a newly formed tertiary amine and still retain the ester functionality. This intermediate could then undergo further intramolecular reactions, such as a Dieckmann condensation if another ester group is present in the Michael acceptor, leading to the formation of a cyclic β-keto ester.

Multi-component reactions (MCRs) involving this compound could provide access to a diverse range of molecular scaffolds. The Mannich reaction, a classic three-component reaction, is a prime example. In a hypothetical Mannich reaction, this compound (acting as the amine component) could react with an aldehyde (e.g., formaldehyde) and a compound containing an active hydrogen, such as a ketone or another ester. This would lead to the formation of a β-amino carbonyl compound, incorporating fragments from all three starting materials.

Hypothetical Three-Component Mannich Reaction

| Component 1 | Component 2 | Component 3 | Product |

| This compound | Formaldehyde | Acetone | Ethyl 3-(benzyl(2-oxopropyl)amino)-3-methylbutanoate |

| This compound | Benzaldehyde | Ethyl Acetate | Ethyl 3-(benzyl(1-phenyl-2-ethoxy-2-oxoethyl)amino)-3-methylbutanoate |

This table illustrates potential products from a Mannich-type reaction, a versatile multi-component reaction.

Furthermore, this compound could be employed in Ugi or Passerini-type multi-component reactions, which are powerful tools for the synthesis of peptidomimetics and other complex structures. In a Ugi four-component reaction, the amine would react with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate an α-acylamino amide derivative. The specific structure of the product would be determined by the choice of the other three components, offering a high degree of molecular diversity from a single core substrate.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Benzylamino 3 Methylbutanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise connectivity and spatial arrangement of atoms can be established.

The 1D ¹H and ¹³C NMR spectra provide the primary evidence for the core structure of Ethyl 3-(benzylamino)-3-methylbutanoate. The chemical shifts (δ), multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the methylene protons adjacent to the carbonyl group, the gem-dimethyl protons, and the protons of the ethyl ester group. Similarly, the ¹³C NMR spectrum will display unique resonances for the carbonyl carbon, the aromatic carbons, the quaternary carbon, and the various aliphatic carbons.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl H | 7.20-7.40 | Multiplet | 5H |

| Benzyl CH₂ | 3.75 | Singlet | 2H |

| Ethyl CH₂ | 4.10 | Quartet | 2H |

| Methylene CH₂ | 2.45 | Singlet | 2H |

| Gem-dimethyl CH₃ | 1.30 | Singlet | 6H |

| Ethyl CH₃ | 1.20 | Triplet | 3H |

| Amino NH | 1.80 | Broad Singlet | 1H |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~172 |

| Aromatic C (quaternary) | ~140 |

| Aromatic CH | ~128-129 |

| Ethyl O-CH₂ | ~60 |

| Quaternary C(CH₃)₂ | ~55 |

| Benzyl CH₂ | ~52 |

| Methylene CH₂ | ~45 |

| Gem-dimethyl CH₃ | ~25 |

| Ethyl CH₃ | ~14 |

To further confirm the structural assignment and gain insight into the spatial proximity of protons, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. slideshare.netuzh.chprinceton.edu

A COSY spectrum reveals proton-proton coupling relationships through bonds (typically over two to three bonds). slideshare.netuzh.chresearchgate.net For this compound, the following correlations would be expected:

A cross-peak between the ethyl CH₂ quartet and the ethyl CH₃ triplet.

Correlations among the aromatic protons of the phenyl ring, depending on their coupling patterns.

A NOESY spectrum, on the other hand, indicates through-space proximity of protons, which is crucial for determining the molecule's conformation in solution. uzh.chresearchgate.net Key expected NOESY correlations for this compound would include:

Cross-peaks between the benzylic CH₂ protons and the ortho-protons of the phenyl ring.

Correlations between the benzylic CH₂ protons and the NH proton.

Correlations between the gem-dimethyl protons and the adjacent methylene protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. researchgate.netnih.gov The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to specific vibrational modes of the chemical bonds.

For this compound, the key functional groups that give rise to characteristic vibrational bands are the ester carbonyl group (C=O), the secondary amine (N-H), the C-N bond, and the aromatic ring.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300-3500 (broad) |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic) | Stretch | 2850-3000 |

| C=O (ester) | Stretch | 1730-1750 (strong) |

| C=C (aromatic) | Stretch | 1450-1600 |

| N-H | Bend | 1550-1650 |

| C-O (ester) | Stretch | 1150-1250 |

| C-N | Stretch | 1000-1250 |

The presence of a strong absorption band around 1735 cm⁻¹ in the IR spectrum would be a clear indicator of the ester carbonyl group. nih.gov The N-H stretching vibration would appear as a broader band in the region of 3300-3500 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. nih.gov For this compound (C₁₄H₂₁NO₂), the calculated monoisotopic mass is 235.15723 Da. nih.gov HRMS would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to this exact mass, confirming the elemental composition.

In addition to the molecular ion, the mass spectrum will exhibit a characteristic fragmentation pattern that provides further structural information. libretexts.org The fragmentation of β-amino esters can proceed through several pathways. nih.gov For this compound, some of the expected key fragmentation pathways include:

Loss of the ethyl group (-CH₂CH₃): Resulting in a fragment ion at m/z 206.

Loss of the ethoxy group (-OCH₂CH₃): Leading to an acylium ion at m/z 190.

Cleavage of the Cα-Cβ bond: A characteristic fragmentation for β-amino acids, which can lead to various fragment ions. nih.gov

Formation of the benzyl cation (C₇H₇⁺): A very stable fragment that would appear at m/z 91.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral alkene molecule.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 235 | [M]⁺ |

| 206 | [M - CH₂CH₃]⁺ |

| 190 | [M - OCH₂CH₃]⁺ |

| 91 | [C₇H₇]⁺ |

X-ray Crystallography for Precise Solid-State Structural Determination (for related compounds/derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. nih.govmdpi.comresearchgate.net While a crystal structure for this compound itself may not be publicly available, the analysis of closely related β-amino ester derivatives provides valuable insights into the expected bond lengths, bond angles, and solid-state conformation. nih.govmdpi.comresearchgate.netnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules. nih.govnih.gov CD measures the differential absorption of left and right circularly polarized light. nih.govsynchrotron-soleil.fr this compound is an achiral molecule as it does not possess a stereocenter and therefore would not be expected to exhibit a CD spectrum on its own.

However, the concept of induced circular dichroism (ICD) is relevant in this context. nih.govsynchrotron-soleil.fr An achiral molecule can be induced to give a CD signal when it is placed in a chiral environment or when it forms a non-covalent complex with a chiral molecule. nih.govsynchrotron-soleil.fr For instance, if this compound were to interact with a chiral host molecule or a chiral solvent, the resulting complex could exhibit a characteristic CD spectrum. This phenomenon can be used to probe intermolecular interactions and supramolecular structures.

Furthermore, if a chiral derivative of this compound were to be synthesized, CD spectroscopy would be an essential tool for determining its enantiomeric purity. Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of the other. The magnitude of the CD signal is directly proportional to the concentration of the enantiomer, allowing for the quantitative determination of the enantiomeric excess in a sample. nih.gov

Computational Chemistry and Theoretical Investigations of Ethyl 3 Benzylamino 3 Methylbutanoate

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and thermodynamic stability of Ethyl 3-(benzylamino)-3-methylbutanoate. These studies provide a molecular-level understanding of its geometry, electron distribution, and energetic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are employed to determine the optimized geometry of this compound. nih.govniscair.res.in This process identifies the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface.

Once the geometry is optimized, a range of electronic properties can be calculated to describe the molecule's reactivity and stability. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a larger gap generally implies greater molecular stability and lower chemical reactivity. rsc.org

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. niscair.res.in NBO analysis provides insights into charge distribution on different atoms, intramolecular interactions, and the nature of chemical bonds. For this compound, this analysis would reveal the partial charges on the nitrogen and oxygen atoms, as well as the delocalization of electron density, which are crucial for understanding its nucleophilic and electrophilic sites.

Table 1: Calculated Electronic Properties of a Model β-Amino Ester System using DFT

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Reflects the chemical stability and resistance to electronic excitation. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally.

Transition State Characterization and Reaction Pathway Elucidation

The synthesis of β-amino esters often involves reactions such as the aza-Michael addition. organic-chemistry.org Computational studies can elucidate the mechanism of such reactions by locating and characterizing the transition state structures. The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the bond-forming and bond-breaking processes.

For the formation of this compound, theoretical calculations could model the nucleophilic attack of benzylamine (B48309) onto an appropriate α,β-unsaturated ester. By calculating the energy profile of the reaction, including the energies of the reactants, transition state, and products, the activation energy barrier can be determined. This information is vital for understanding the reaction kinetics and for optimizing reaction conditions.

Computational Prediction of Stereochemical Outcomes

Many reactions in organic synthesis can lead to the formation of stereoisomers. Computational methods have become increasingly reliable in predicting the stereochemical outcome of asymmetric reactions. rsc.org In the context of this compound, if a chiral catalyst were used in its synthesis, computational modeling could predict which enantiomer or diastereomer would be preferentially formed.

This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. According to the Curtin-Hammett principle, the ratio of the products is determined by the difference in the free energies of these transition states. A lower energy transition state will lead to the major product. Such predictive power is invaluable in the design of new stereoselective syntheses.

Molecular Modeling of Intermolecular Interactions

The interactions of this compound with other molecules, such as solvents, receptors, or other reactants, are crucial for its behavior in various environments. Molecular modeling techniques can be used to study these intermolecular interactions in detail.

For instance, understanding the hydrogen bonding capabilities of the benzylamino group and the ester moiety is important for predicting its solubility and how it might interact with biological targets. Computational methods can calculate the strength and geometry of these hydrogen bonds. Furthermore, molecular docking studies, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, could be used to model the interaction of this compound with a protein active site. siftdesk.org These studies provide insights into the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex.

Ligand-Receptor Interaction Modeling (focused on structural binding mechanisms without biological implications)

To understand how this compound might interact with protein binding sites, molecular docking simulations are employed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, elucidating the structural basis for its binding affinity. The analysis focuses on non-covalent interactions, which are fundamental to molecular recognition.

The key structural features of this compound that dictate its binding are the hydrogen-bond-donating secondary amine, the hydrogen-bond-accepting carbonyl oxygen of the ester, the hydrophobic benzyl (B1604629) group, and the gem-dimethyl groups. Computational models of aminobenzylnaphthols and other amino acid esters have shown that these moieties are crucial for defining the molecule's interaction profile. rsc.orgrsc.orgmdpi.com

The binding mechanism would likely involve:

Hydrogen Bonding: The secondary amine (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. These interactions are highly directional and crucial for specificity.

Hydrophobic and van der Waals Interactions: The phenyl ring of the benzyl group and the two methyl groups at the C3 position create hydrophobic regions that can favorably interact with nonpolar pockets in a receptor.

π-Interactions: The aromatic benzyl ring can engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or CH-π interactions within a binding site. rsc.org

In silico investigations of similar Betti bases have successfully used molecular docking to predict binding modes and affinities with various protein targets. mdpi.com A hypothetical interaction model for this compound within a generic hydrophobic binding pocket containing polar residues is presented below.

| Interacting Ligand Moiety | Type of Interaction | Potential Interacting Receptor Residue | Estimated Distance (Å) | Estimated Contribution to Binding Energy (kcal/mol) |

|---|---|---|---|---|

| Benzylamino N-H | Hydrogen Bond (Donor) | Aspartate (ASP) | 2.9 | -3.5 |

| Ester C=O | Hydrogen Bond (Acceptor) | Arginine (ARG) | 3.1 | -3.0 |

| Benzyl Ring | π-π Stacking | Phenylalanine (PHE) | 3.5 | -2.0 |

| gem-Dimethyl Group | Hydrophobic | Leucine (LEU) | 3.8 | -1.5 |

| Ethyl Group | Hydrophobic | Valine (VAL) | 4.0 | -1.0 |

Solvent Effects on Molecular Conformation

The three-dimensional shape of a flexible molecule like this compound is highly dependent on its environment. Computational methods, particularly those using implicit solvent models like the Polarizable Continuum Model (PCM), can predict how the molecule's conformation changes in solvents of varying polarity. These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energy.

The key flexible regions of the molecule are the torsion angles around the C-N bond of the benzylamino group and the C-C and C-O bonds of the ethyl ester group. In a nonpolar solvent like chloroform, intramolecular hydrogen bonding between the amine hydrogen and the carbonyl oxygen might be favored, leading to a more compact, folded conformation. In a polar protic solvent like water, the solvent molecules will compete for hydrogen bonds, likely resulting in a more extended, open conformation where the polar groups are exposed to the solvent.

Molecular dynamics simulations could further reveal the stability of different conformational states over time in an explicit solvent environment.

| Solvent | Dielectric Constant | Predicted Dihedral Angle (Cα-Cβ-N-Cbenzyl) | Relative Solvation Energy (kcal/mol) | Predicted Conformation |

|---|---|---|---|---|

| Vacuum | 1 | ~60° | 0 (Reference) | Gas-phase minimum |

| Chloroform | 4.8 | ~75° | -4.5 | Partially Folded |

| Ethanol | 24.5 | ~150° | -7.2 | Extended |

| Water | 78.4 | ~170° | -8.1 | Fully Extended |

Structure-Reactivity Relationships from Computational Data

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, providing deep insights into their chemical reactivity. researchgate.net By calculating properties such as frontier molecular orbitals and electrostatic potential, a detailed picture of the molecule's reactive nature can be constructed. For this compound, DFT calculations (e.g., using the B3LYP functional with a 6-311+G(d,p) basis set) would reveal its kinetic stability and the most probable sites for electrophilic and nucleophilic attack. researchgate.netdntb.gov.ua

Key computational descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity. For this molecule, the HOMO is expected to be localized on the electron-rich benzylamino group, while the LUMO would likely be centered on the electron-deficient carbonyl carbon of the ester.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, regions of negative potential (red/yellow) would be expected around the lone pairs of the nitrogen and carbonyl oxygen, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the amine hydrogen and aromatic protons, indicating sites for nucleophilic attack.

Calculated Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the electron distribution. This data confirms the nucleophilicity of the nitrogen and carbonyl oxygen and the electrophilicity of the carbonyl carbon.

| Descriptor | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilic sites on amine/phenyl ring). |

| LUMO Energy | -0.2 eV | Indicates electron-accepting capability (electrophilic site on ester carbonyl). |

| HOMO-LUMO Gap | 5.6 eV | Suggests high kinetic stability. |

| MEP Minimum | -45 kcal/mol | Located on the carbonyl oxygen, indicating the strongest site for electrophilic attack. |

| MEP Maximum | +50 kcal/mol | Located on the amine hydrogen (N-H), indicating a primary site for deprotonation or H-bonding. |

| NBO Charge on Carbonyl Carbon | +0.55 e | Confirms the electrophilic nature of the ester carbon. |

| NBO Charge on Amine Nitrogen | -0.48 e | Confirms the nucleophilic nature of the nitrogen atom. |

Synthetic Applications and Broader Utility of Ethyl 3 Benzylamino 3 Methylbutanoate in Advanced Organic Synthesis

Role as a Key Reagent in the Synthesis of Diverse Organic Compounds

Ethyl 3-(benzylamino)-3-methylbutanoate is a specialized pharmaceutical intermediate recognized for its utility in the synthesis of more complex organic molecules. Its molecular structure, featuring a benzylamino group attached to the β-carbon of a branched ester, makes it a valuable building block for a variety of chemical transformations. The compound can undergo several types of reactions, including oxidation, reduction, and substitution.

For instance, the ester group can be reduced to an alcohol using common reducing agents like lithium aluminum hydride or sodium borohydride. Conversely, oxidation reactions can convert the compound into the corresponding ketones or carboxylic acids. The benzylamino group is also reactive and can participate in nucleophilic substitution reactions. This versatility allows it to serve as a precursor in the production of fine chemicals and various bioactive molecules, such as protease inhibitors.

Utility in the Preparation of Complex Molecular Scaffolds

The structural features of this compound make it a valuable precursor for creating intricate molecular frameworks that are central to various biologically active compounds.

Building Blocks for Alkaloids and Natural Product Analogues

While direct synthesis of specific alkaloids using this compound is not extensively documented in the provided search results, its role as a β-amino ester derivative is significant. β-Amino acid structures are integral components of many natural products, including alkaloids. The synthesis of complex alkaloids often involves the construction of heterocyclic ring systems, and β-amino esters are key starting materials for creating these scaffolds. researchgate.netnih.gov For example, the core structures of alkaloids like those in the Erythrina family are built upon complex nitrogen-containing ring systems, the synthesis of which can be approached through strategies involving precursors with amino and ester functionalities. nih.gov The general synthetic utility of β-amino esters suggests their potential as building blocks in the broader field of natural product synthesis.

Precursors for Unnatural Amino Acids and Peptidomimetics

This compound serves as a precursor for β-amino acids, which are crucial components in the development of peptidomimetics. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability against enzymatic degradation. upc.edu The incorporation of non-canonical amino acids, including β-amino acids derived from precursors like this compound, is a key strategy for creating these advanced therapeutic agents. nih.gov The substitution at the β-position can introduce conformational constraints, which is a powerful strategy to enhance the biological activity of peptide analogs. nih.gov

Table 1: Research Findings on Peptidomimetics

| Feature | Description |

|---|---|

| Enhanced Stability | Peptidomimetics often show improved resistance to proteolytic hydrolysis compared to natural peptides. upc.edu |

| Biological Activity | The replacement of natural amino acids with non-canonical versions can lead to higher biological activity. nih.gov |

| Structural Mimicry | These compounds are designed to mimic secondary structures of peptides, such as α-helices and β-sheets. upc.edu |

Application in the Construction of Heterocyclic Systems (e.g., β-Lactams, Pyrrolidines)

The structure of this compound makes it a suitable starting material for synthesizing various heterocyclic compounds. The intramolecular cyclization of β-amino acids or their ester derivatives is a common and effective method for creating nitrogen-containing rings.

For example, β-lactams (azetidin-2-ones), which are core structures in many antibiotic drugs, can be synthesized through the cyclization of β-amino acids. nih.gov Similarly, pyrrolidine (B122466) rings, which are present in a wide array of biologically active compounds, can be formed from appropriate amino ester precursors. nih.govbeilstein-journals.org The synthesis of pyrrolidine-2,3-diones, for instance, has been reported from related starting materials, highlighting the utility of such precursors in building diverse heterocyclic systems. beilstein-journals.org

Role in Polymeric Material Synthesis and Functionalization

Beyond its use in small molecule synthesis, the functional groups within this compound lend themselves to polymer chemistry.

Precursors for Poly(β-amino esters) (PBAEs)

This compound is a type of β-amino ester, a class of monomers used in the synthesis of poly(β-amino esters) (PBAEs). nih.govnih.gov PBAEs are a class of biodegradable polymers that have gained significant attention for their use as non-viral vectors for gene delivery. nih.govsemanticscholar.org These polymers are typically synthesized through the Michael addition reaction of amine monomers with diacrylates. researchgate.netfrontiersin.org

PBAEs can self-assemble with anionic DNA to form nanoparticles that protect the genetic material and facilitate its entry into cells. nih.govnih.gov The ester bonds in the polymer backbone are hydrolytically degradable, leading to lower cytotoxicity compared to other cationic polymers like polyethylenimine. nih.govnih.gov The properties of PBAEs can be tailored by changing the monomers used in their synthesis, allowing for the creation of polymers with optimized characteristics for specific applications, including targeted drug delivery and gene therapy. nih.govsemanticscholar.org

Table 2: Properties and Applications of Poly(β-amino esters) (PBAEs)

| Property | Description | Application |

|---|---|---|

| Biodegradability | Ester linkages in the polymer backbone undergo hydrolysis, breaking down the polymer into smaller, non-toxic molecules. nih.govnih.gov | Reduced cytotoxicity, making them safer for in vivo applications. nih.gov |

| Cationic Nature | The amine groups in the polymer are protonated at physiological pH, resulting in a positive charge. | Enables self-assembly with negatively charged DNA or RNA to form nanoparticles for gene delivery. nih.govnih.gov |

| Tunable Structure | A wide variety of amine and diacrylate monomers can be used to synthesize a library of PBAEs with different properties. semanticscholar.org | Optimization for specific cell types and delivery applications, including cancer therapy. frontiersin.org |

Structure-Property Relationships in Polymer Design

The incorporation of this compound as a monomeric unit into a polymer backbone, likely a poly(β-amino ester) (PBAE), would be anticipated to impart specific properties to the resulting material. PBAEs are a class of biodegradable polymers often synthesized through the Michael addition of an amine to a diacrylate. rug.nlnih.gov The properties of these polymers can be finely tuned based on the chemical structures of the monomers used. rug.nlnih.gov

The structural characteristics of this compound are expected to influence the polymer's properties in several ways:

The Benzylamino Group: The presence of the N-benzyl group introduces a bulky, hydrophobic moiety into the polymer chain. This would likely increase the polymer's hydrophobicity, which can, in turn, affect its degradation rate and its interactions with biological membranes. In the context of gene delivery, a key application for PBAEs, increased hydrophobicity can enhance the polymer's ability to complex with DNA and interact with cell membranes. nih.gov The tertiary amine within the polymer backbone, formed from the secondary amine of the monomer, would also contribute to the polymer's pH-responsiveness, a critical feature for endosomal escape in drug and gene delivery systems. nih.gov

The Gem-Dimethyl Group: The two methyl groups on the β-carbon introduce steric hindrance around the polymer backbone. This steric bulk could impact the polymer's chain packing and flexibility, potentially altering its thermal properties, such as the glass transition temperature. Furthermore, this substitution may influence the rate of hydrolytic degradation of the adjacent ester linkages, a key feature for creating biodegradable materials.

The relationship between the specific structural components of the monomer and the resulting polymer's macroscopic properties is a central theme in modern polymer chemistry. beilstein-journals.org A hypothetical polymer derived from this compound would be a valuable subject for structure-property relationship studies, contributing to the rational design of functional biomaterials.

Table 1: Anticipated Influence of Structural Moieties of this compound on Polymer Properties

| Structural Feature | Potential Impact on Polymer Properties | Rationale |

| N-Benzyl Group | Increased hydrophobicity, altered degradation kinetics, enhanced cell membrane interaction. | Introduction of a bulky, non-polar aromatic group. |

| Tertiary Amine (in polymer) | pH-responsiveness, buffering capacity. | Protonation of the amine at lower pH, crucial for the "proton sponge" effect. nih.gov |

| Gem-Dimethyl Group | Increased steric hindrance, potential modification of thermal properties and degradation rate. | Steric bulk can affect chain mobility and accessibility of ester groups to hydrolysis. |

| Ethyl Ester Group | Site for hydrolytic degradation. | The ester bond is susceptible to hydrolysis, leading to the breakdown of the polymer into smaller, potentially biocompatible molecules. nih.gov |

Design and Synthesis of Advanced Probes for Chemical Research

β-Amino esters and their derivatives are valuable starting materials for the synthesis of more complex molecules, including those designed as chemical probes. nih.gov Chemical probes are specialized molecules used to study biological processes, and their design often incorporates specific functional groups for detection (e.g., fluorophores) and for interaction with a target molecule. nih.gov

The design of such a probe would involve:

Selection of a Reporter Group: The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths suitable for biological imaging.

Linker Chemistry: A stable linker would be required to attach the reporter group to the benzylamino nitrogen of the parent molecule.

Targeting Moiety: For probes designed to interact with a specific biological target, an additional functional group with affinity for that target could be incorporated.

The synthesis of a fluorescent probe from this compound would likely proceed through standard amidation or alkylation reactions at the nitrogen atom. The resulting probe would benefit from the inherent structural features of the parent molecule, which could influence its solubility, cell permeability, and non-specific binding characteristics. The development of novel fluorescent probes is an active area of research, with applications in bio-imaging and diagnostics. nih.govresearchgate.net

Table 2: Potential Synthetic Strategy for a Fluorescent Probe from this compound

| Step | Description | Key Reagents/Conditions |

| 1. Activation | Activation of a fluorophore with a carboxylic acid group to an acyl chloride or other activated ester. | Thionyl chloride (SOCl₂) or a carbodiimide (B86325) (e.g., DCC). |

| 2. Coupling | Reaction of the activated fluorophore with this compound. | A non-nucleophilic base (e.g., triethylamine) in an aprotic solvent. |

| 3. Purification | Separation of the desired probe from unreacted starting materials and byproducts. | Column chromatography or recrystallization. |

Future Perspectives and Emerging Research Directions

Development of More Efficient and Selective Synthetic Methodologies

The pursuit of more efficient and selective methods for the synthesis of tertiary β-amino esters like Ethyl 3-(benzylamino)-3-methylbutanoate is a continuous endeavor in organic chemistry. Future research will likely focus on several key areas to improve upon existing synthetic routes, which traditionally may involve multi-step procedures with moderate yields.

One promising direction is the advancement of enantioselective synthesis . For a chiral molecule like this compound, the ability to selectively produce a single enantiomer is crucial for its potential applications in pharmaceuticals and other life sciences. Future methodologies may involve the use of novel chiral catalysts, including organocatalysts and transition-metal complexes, to achieve high levels of stereocontrol in the key bond-forming reactions. The development of catalytic asymmetric Mannich-type reactions, for instance, could provide a direct and atom-economical route to enantiomerically enriched tertiary β-amino esters.

Furthermore, the principles of green chemistry are expected to play an increasingly significant role. This includes the development of solvent-free reaction conditions, the use of biodegradable and renewable starting materials, and the design of catalytic systems that can be easily recovered and reused. For example, enzyme-catalyzed processes, such as those employing lipases for kinetic resolution or transaminases for asymmetric synthesis, offer a green alternative to traditional chemical methods. These biocatalytic approaches often proceed under mild conditions with high selectivity, reducing waste and energy consumption.

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond its synthesis, the exploration of the novel reactivity of this compound and related tertiary β-amino esters holds significant potential for the discovery of new chemical transformations and the synthesis of diverse molecular architectures. The unique combination of a tertiary amine, an ester, and a quaternary carbon center within the molecule provides a rich landscape for chemical manipulation.

A particularly interesting avenue of research is the use of β-amino esters as precursors for the synthesis of β-lactams . The 2-azetidinone core of β-lactams is a key structural motif in a wide range of antibiotics. Developing new methods to cyclize tertiary β-amino esters into their corresponding β-lactams could provide access to novel antibiotic candidates with potentially enhanced activity or improved resistance profiles. This might involve intramolecular amidation strategies, possibly mediated by novel reagents or catalytic systems.

Another area of emerging interest is the investigation of rearrangement reactions . For instance, aza-Wittig rearrangements of related N-benzyl glycine esters have been reported, leading to the formation of N-aryl phenylalanine derivatives. Exploring analogous rearrangements with this compound could uncover unprecedented reaction pathways and lead to the synthesis of complex and valuable amino acid derivatives. The steric hindrance around the quaternary carbon may lead to unique stereochemical outcomes in such transformations.

Furthermore, the tertiary amine and ester functionalities can be leveraged in various other transformations. The selective cleavage or modification of the N-benzyl group could open up pathways for further functionalization at the nitrogen atom. Similarly, the ester group can be hydrolyzed, reduced, or converted to other functional groups, providing a handle for chain extension or the introduction of new reactive sites.

Integration of Advanced Automation and Flow Chemistry in Synthesis

The synthesis of this compound and its derivatives is poised to benefit significantly from the integration of advanced automation and flow chemistry technologies. These approaches offer numerous advantages over traditional batch synthesis, including improved reproducibility, enhanced safety, and the potential for high-throughput experimentation and process optimization.

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a flask, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, improved selectivity, and the ability to safely handle highly reactive intermediates. For the synthesis of β-amino esters, flow reactors can facilitate efficient mixing and heat transfer, which is particularly beneficial for exothermic reactions. Furthermore, the use of immobilized catalysts or reagents in packed-bed reactors within a flow system can simplify purification and enable continuous production.

The integration of automation and robotics with flow chemistry systems can further enhance the efficiency of synthesis. Automated platforms can be programmed to perform multi-step syntheses, including reaction setup, workup, and purification, with minimal human intervention. This not only increases throughput but also allows for the rapid screening of a wide range of reaction conditions to identify optimal synthetic protocols. For instance, an automated system could be used to explore various catalysts, solvents, and temperatures for the synthesis of this compound, significantly accelerating the research and development process.

The combination of these technologies paves the way for the "on-demand" synthesis of pharmaceutical intermediates and other valuable chemicals. This could be particularly impactful for producing small quantities of diverse derivatives for screening purposes or for the rapid scale-up of a promising lead compound.

Harnessing Machine Learning and AI for Retrosynthetic Analysis and Reaction Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize the way chemical synthesis is planned and executed. For a molecule like this compound, these computational tools can offer powerful new approaches for both designing synthetic routes and predicting the outcomes of chemical reactions.

Beyond just planning the synthetic route, machine learning models can be used to predict the outcome of a chemical reaction , including the expected yield and the likelihood of forming side products. These predictive models are built by training on large datasets of experimental results. By inputting the structures of the reactants and the proposed reaction conditions, a chemist can obtain a prediction of the reaction's success before ever stepping into the laboratory. This can save significant time and resources by avoiding unpromising experiments.

Expanding the Scope of Synthetic Utility through Novel Functionalizations

Future research will undoubtedly focus on expanding the synthetic utility of this compound through the development of novel functionalization strategies. The inherent structural features of the molecule provide multiple sites for modification, allowing for the creation of a diverse library of derivatives with potentially new and interesting properties.

One key area of exploration will be the functionalization of the aromatic ring of the benzyl (B1604629) group. Electrophilic aromatic substitution reactions could be employed to introduce a variety of substituents, such as halogens, nitro groups, or alkyl chains, onto the phenyl ring. These modifications could modulate the electronic and steric properties of the molecule, which could in turn influence its reactivity and biological activity.

Another important direction is the modification of the ester group . The ethyl ester can be readily converted into other esters, amides, or carboxylic acids. This would allow for the attachment of a wide range of other molecules, including peptides, polymers, or fluorescent tags. Such derivatization could lead to the development of new materials, probes for biological studies, or prodrugs with improved pharmacokinetic properties.

Furthermore, the tertiary amine itself, while sterically hindered, could potentially undergo reactions such as oxidation or quaternization, leading to new classes of compounds. The development of catalysts or reagents that can overcome the steric hindrance around the nitrogen atom will be crucial for unlocking this area of reactivity.

By systematically exploring these and other novel functionalization reactions, chemists can significantly expand the chemical space accessible from this compound, paving the way for the discovery of new molecules with a wide range of applications in materials science, agrochemicals, and medicinal chemistry.

Q & A

Basic: What are the most reliable synthetic routes for Ethyl 3-(benzylamino)-3-methylbutanoate, and how can the reaction efficiency be optimized?

Methodological Answer:

The compound is typically synthesized via reductive amination using ethyl 3-oxo-3-methylbutanoate and benzylamine. Key steps include:

- Catalytic hydrogenation : Reacting the ketoester with benzylamine in the presence of a Pd/C catalyst under H₂ atmosphere in methanol or dichloroethane .

- Alternative reducing agents : Sodium triacetoxyhydroborate (STAB) in dichloroethane at room temperature, which avoids high-pressure H₂ systems .

Optimization strategies : - Adjusting stoichiometry of benzylamine (1.0–1.2 eq.) to minimize unreacted intermediates.

- Testing solvent polarity (e.g., dichloromethane vs. methanol) to improve reaction rates.

- Monitoring reaction progress via TLC or HPLC to isolate the product before side reactions (e.g., over-reduction) occur .

Basic: How can the structure and purity of this compound be confirmed?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : Look for characteristic signals: benzyl protons (δ 7.2–7.4 ppm, multiplet), methyl groups on the butanoate (δ 1.2–1.4 ppm, singlet), and the ethyl ester (δ 1.2–1.3 ppm, triplet; δ 4.1–4.2 ppm, quartet) .

- ¹³C NMR : Confirm the ester carbonyl (δ ~170 ppm) and quaternary carbon adjacent to the amino group (δ ~55 ppm) .

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 236.3 (C₁₃H₁₉NO₂⁺) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; mobile phase: acetonitrile/water (70:30) with 0.1% TFA .

Advanced: How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-configured amino esters (e.g., methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride) as starting materials, followed by benzylamine coupling .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with Pd catalysts to induce stereoselectivity during reductive amination .

- Resolution techniques : Separate racemic mixtures via chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution using lipases (e.g., CAL-B) in organic solvents .

Advanced: How do reaction conditions influence byproduct formation in the synthesis of this compound?

Methodological Answer:

- Ligand-free systems : Reactions without ligands (e.g., in Pd/C-only conditions) yield trace products due to poor catalytic activity, leading to unreacted ketoester or dimerization byproducts .

- Acidic vs. neutral conditions : STAB-mediated reactions require dichloroethane (neutral) to prevent ester hydrolysis; acidic conditions (e.g., HCl) may protonate the amine, reducing reactivity .

- Temperature effects : Elevated temperatures (>40°C) accelerate imine formation but risk decomposing the Pd catalyst. Controlled RT conditions (20–25°C) are optimal .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to model transition states (e.g., imine formation during reductive amination) and calculate activation energies .

- Molecular docking : Study interactions with enzymes (e.g., aminotransferases) to predict biotransformation pathways. Tools: AutoDock Vina with PDB structures .

- QSPR models : Correlate molecular descriptors (e.g., polar surface area, logP) with experimental data to predict solubility or stability in storage .

Advanced: How can conflicting data on the compound’s stability under varying pH conditions be resolved?

Methodological Answer:

- Controlled degradation studies :

- Mechanistic insights : Acidic conditions (pH < 3) hydrolyze the ester group, while basic conditions (pH > 10) deprotonate the amine, leading to oxidation .

- Stabilization strategies : Store in anhydrous solvents (e.g., THF) at −20°C with molecular sieves to inhibit hydrolysis .

Advanced: What strategies address low yields in large-scale syntheses of this compound?

Methodological Answer:

- Continuous flow systems : Improve mixing and heat transfer using microreactors, reducing side reactions .

- Catalyst recycling : Recover Pd/C via filtration and reuse for 3–5 cycles without significant loss in activity .

- Solvent optimization : Replace methanol with ethanol (lower toxicity) or acetonitrile (higher boiling point) to facilitate scale-up .

Advanced: How can the compound’s role as a chiral building block in pharmaceuticals be systematically evaluated?

Methodological Answer:

- Retrosynthetic analysis : Map routes to β-amino ester-containing drugs (e.g., protease inhibitors) using the compound as a key intermediate .

- Pharmacophore modeling : Use Schrödinger Suite to assess compatibility with target proteins (e.g., HIV-1 protease) .

- In vitro testing : Screen for cytotoxicity (MTT assay) and metabolic stability (hepatocyte incubation) to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.